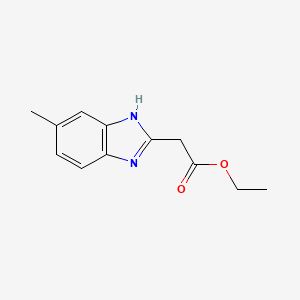

Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate

Description

Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate is a benzimidazole derivative characterized by a methyl group at the 5-position of the benzimidazole ring and an ethyl acetate ester moiety at the 2-position. This compound is synthesized via condensation of 5-methyl-1,2-phenylenediamine with methyl-4-formyl benzoate in the presence of Na₂S₂O₅ in DMF, followed by hydrazide formation and further derivatization . Its structure combines the aromatic benzimidazole core with an ester group, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

ethyl 2-(6-methyl-1H-benzimidazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-16-12(15)7-11-13-9-5-4-8(2)6-10(9)14-11/h4-6H,3,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIHSZGRNBFCOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307305 | |

| Record name | Ethyl (6-methyl-1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52335-18-9 | |

| Record name | NSC190675 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (6-methyl-1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate typically involves the condensation of o-phenylenediamine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s biological activity.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring, modifying its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Scientific Research Applications

Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate has been studied for its potential applications in various scientific domains:

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Antiviral Activity: Research indicates potential efficacy against viral infections, although specific mechanisms are still under investigation.

- Anticancer Properties: Studies have demonstrated that it may inhibit cancer cell growth by interfering with cellular processes such as DNA synthesis .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex benzimidazole derivatives. These derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infections .

Industrial Applications

The compound is utilized in the pharmaceutical industry for developing new drugs and agrochemicals. Its unique chemical properties allow it to serve as a precursor in synthesizing dyes and other industrial products.

Case Studies

Several case studies illustrate the applications of this compound:

- Antibacterial Study: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .

- Cancer Research: In vitro studies showed that this compound inhibited the proliferation of prostate cancer cells, indicating its potential role in cancer therapy .

- Pharmacokinetics Improvement: Research on improving solubility through salt formation has shown that modified versions of this compound enhance bioavailability and therapeutic efficacy in vivo .

Mechanism of Action

The mechanism of action of Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis in microbial cells, leading to their death. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Electronic Differences

- For example, the chloro analog (CAS 281204-65-7) is used in antitumor agent synthesis , while the bromo derivative (CAS 281204-65-7) exhibits higher molecular weight and lipophilicity .

- N-Substituted Derivatives : Methyl or acetyl groups at the benzimidazole nitrogen (e.g., ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate) increase steric bulk and modify intermolecular interactions. Crystallographic data reveal planar benzimidazole cores with weak hydrogen bonds and π-stacking, influencing solubility .

- Ester Group Variations : Replacement of ethyl acetate with methyl or other esters (e.g., in intermediate hydrazides) impacts solubility and hydrolysis kinetics .

Biological Activity

Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, along with case studies and research findings.

This compound is a benzimidazole derivative that exhibits various biological activities. Its mechanism of action primarily involves interaction with specific molecular targets, such as enzymes and receptors, leading to the inhibition of cellular processes. For instance, it may inhibit DNA synthesis in microbial cells, resulting in their death.

Common Reactions

The compound can undergo several chemical reactions:

- Oxidation : Forms corresponding benzimidazole derivatives.

- Reduction : Converts nitro groups to amino groups, enhancing biological activity.

- Substitution : Electrophilic substitution introduces various substituents onto the benzimidazole ring, modifying its properties.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antiviral Activity

Research has highlighted the compound's potential antiviral effects. In vitro studies demonstrated that certain derivatives exhibit activity against viral infections by disrupting viral replication processes. The selectivity index (SI), which compares cytotoxicity to antiviral efficacy, indicates promising therapeutic potential .

Anticancer Properties

The anticancer activity of this compound has been extensively studied. It has shown significant cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and A-431 (human epidermoid carcinoma). The IC50 values for these cell lines suggest that the compound can effectively inhibit cancer cell proliferation .

Case Studies

-

Study on Antibacterial Activity :

A study synthesized several benzimidazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antibacterial efficacy, with the compound demonstrating notable inhibition zones against pathogenic bacteria . -

Evaluation of Anticancer Activity :

In a comparative study involving multiple benzimidazole derivatives, this compound was shown to have superior cytotoxic effects on HepG2 cells compared to traditional chemotherapeutics like doxorubicin. This suggests its potential as a lead compound in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 Value (µM) |

|---|---|---|---|

| This compound | High | Moderate to High | 6.26 |

| Ethyl (5-chloro-1H-benzimidazol-2-YL)acetate | Moderate | Moderate | 12.34 |

| Ethyl (5-nitro-1H-benzimidazol-2-YL)acetate | Low | High | 8.45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.